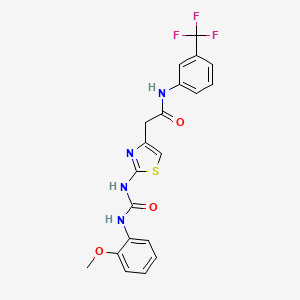
2-(2-(3-(2-甲氧苯基)脲基)噻唑-4-基)-N-(3-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thiazole ring, a ureido linkage, and substituted phenyl groups suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives typically involves multi-step reactions, starting with the formation of the core thiazole or thiadiazole ring, followed by the introduction of various substituents through reactions like amidation or sulfonamide formation . For instance, compounds with a thiazolidinone core were synthesized and then further modified to introduce aryl groups and acetamide functionalities . Similarly, urea derivatives were synthesized by replacing an acetamide group with an alkylurea moiety, indicating a possible route for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole and acetamide derivatives is characterized by the presence of heterocyclic rings and amide linkages, which can influence the molecule's conformation and intermolecular interactions . For example, the acetamide group can form dihedral angles with adjacent rings, affecting the overall shape of the molecule . Additionally, hydrogen bonding and π-π interactions can stabilize the crystal structure, as observed in similar compounds .
Chemical Reactions Analysis
Thiazole and acetamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The amide linkage is a site for potential hydrolysis, while the thiazole ring can engage in electrophilic substitution reactions. The presence of methoxy and trifluoromethyl substituents can further influence the reactivity, directing the course of reactions and stabilizing intermediates through electron-donating or withdrawing effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can confer a degree of polarity, impacting solubility and intermolecular interactions. The substituted phenyl groups can add to the lipophilicity of the molecule, which is important for its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The functional groups present in the molecule can also dictate its acidity or basicity, which is crucial for its interaction with biological targets .
科学研究应用
抗菌和抗真菌特性
与2-(2-(3-(2-甲氧苯基)脲基)噻唑-4-基)-N-(3-(三氟甲基)苯基)乙酰胺结构相关的化合物已证明具有广泛的抗菌和抗真菌活性。噻唑衍生物,尤其对一系列革兰氏阳性和革兰氏阴性菌(包括对常见抗生素有耐药性的菌株)以及真菌病原体显示出疗效 (Saravanan 等人,2010 年)。这些特性表明这些化合物在开发新的抗菌剂方面的潜力。
抗癌活性
对噻唑和噻二唑衍生物的研究表明,其中一些化合物具有显着的抗癌活性。它们的作用机制通常涉及抑制对癌细胞增殖和存活至关重要的特定细胞通路。例如,具有噻二唑骨架的化合物已显示出对白血病细胞系的有效活性,突出了它们在白血病治疗中的潜力 (Havrylyuk 等人,2013 年)。
抗病毒功效
寻找新的抗病毒剂导致了噻唑化合物的探索,其中一些化合物对特定病毒株表现出高活性。例如,N-(4-甲氧苯基)-2-{2-[5-(4-甲氧苯基)-3-苯基-4,5-二氢吡唑-1-基]-4-氧代-4,5-二氢噻唑-5-基}-乙酰胺对塔卡里贝病毒表现出显着的活性,表明了开发新型抗病毒药物的潜力 (Havrylyuk 等人,2013 年)。
酶抑制
一些噻唑衍生物已被研究其抑制各种疾病治疗靶点的酶的能力。这些化合物通常表现出选择性抑制,使其成为靶向治疗开发的宝贵先导。例如,噻唑衍生物中的环氧合酶 (COX) 抑制剂的研究突出了它们在治疗炎症和癌症等疾病方面的潜力 (Ertas 等人,2022 年)。
材料科学应用
基于噻唑的化合物还在材料科学中找到应用,特别是在合成导电聚合物中,这些聚合物在电子和光电子学中具有潜在用途。它们独特的电子特性使其适用于有机半导体和传感器等应用 (Camurlu 和 Guven,2015 年)。
属性
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-16-8-3-2-7-15(16)26-18(29)27-19-25-14(11-31-19)10-17(28)24-13-6-4-5-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWLQOYFQDENEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

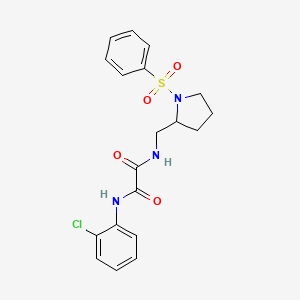
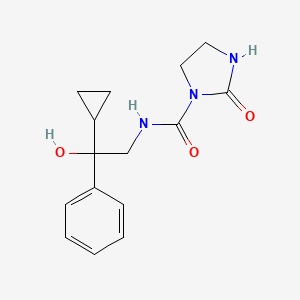
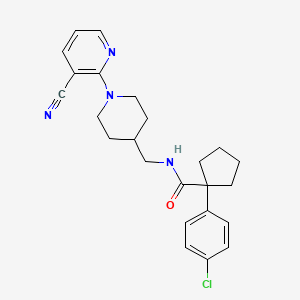
![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
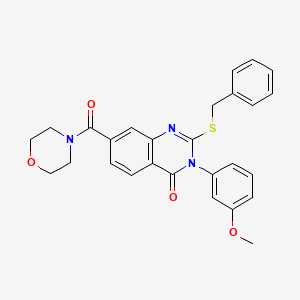
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)
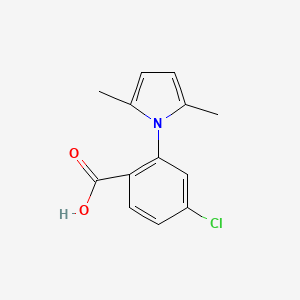
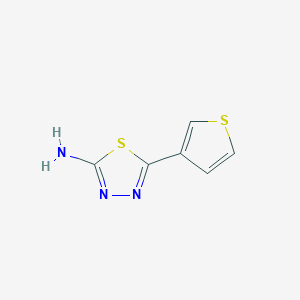
![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)
![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

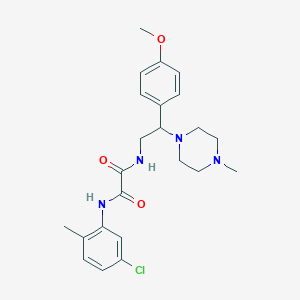
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)